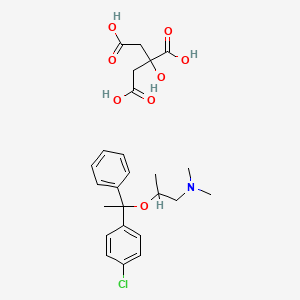

Mecloxamine citrate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

5964-37-4 |

|---|---|

分子式 |

C25H32ClNO8 |

分子量 |

510.0 g/mol |

IUPAC 名称 |

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[1-(4-chlorophenyl)-1-phenylethoxy]propyl-dimethylazanium |

InChI |

InChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI 键 |

NWXYYVAVFTZHND-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

规范 SMILES |

CC(C[NH+](C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

其他CAS编号 |

56050-03-4 5964-37-4 |

Pictograms |

Irritant |

产品来源 |

United States |

Foundational & Exploratory

Mecloxamine Citrate: A Technical Guide to Synthesis and Characterization for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mecloxamine citrate, a compound of interest for its anticholinergic properties. Historically, it has been explored for its therapeutic potential, particularly in formulations targeting headaches and migraines.[1][2][3] This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust characterization methodologies, complete with illustrative data and visualizations to support research and development activities.

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process: first, the synthesis of the mecloxamine free base, followed by its conversion to the citrate salt. A logical and efficient method for the synthesis of the mecloxamine free base is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, 1-(4-chlorophenyl)-1-phenylethanol is deprotonated to form an alkoxide, which then reacts with 2-chloro-N,N-dimethylpropan-1-amine.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed Williamson ether synthesis of mecloxamine free base followed by citrate salt formation.

Experimental Protocol: Synthesis of Mecloxamine Free Base

-

Preparation of the Alkoxide: To a solution of 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C.

-

Reaction Mixture: Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Addition of Alkyl Halide: Add a solution of 2-chloro-N,N-dimethylpropan-1-amine (1.2 eq) in anhydrous THF to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the mecloxamine free base.

Experimental Protocol: Formation of this compound

-

Dissolution: Dissolve the purified mecloxamine free base (1.0 eq) in ethanol.

-

Addition of Citric Acid: Add a solution of citric acid (1.0 eq) in ethanol to the mecloxamine solution with stirring.

-

Precipitation: Stir the mixture at room temperature for 2-4 hours. The this compound salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol.

-

Drying: Dry the product under vacuum to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the proposed analytical methods and expected data.

Physicochemical Properties

| Property | Value |

| CAS Number | 56050-03-4 |

| Molecular Formula | C₂₅H₃₂ClNO₈ |

| Molecular Weight | 509.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and ethanol |

Spectroscopic and Chromatographic Data

| Technique | Expected Results |

| ¹H NMR (500 MHz, D₂O) | See Table 2.2.1 for predicted chemical shifts and multiplicities. |

| ¹³C NMR (125 MHz, D₂O) | See Table 2.2.2 for predicted chemical shifts. |

| Mass Spectrometry (ESI+) | m/z: 318.1670 [M+H]⁺ (for free base), corresponding to C₁₉H₂₅ClNO⁺. |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H, carboxylic acid), ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1730 (C=O, carboxylic acid), ~1600 (aromatic C=C), ~1100 (C-O, ether). |

| HPLC Purity | >98% (See Section 2.3 for method). |

| UV-Vis Spectroscopy | Characteristic absorbance peaks in the range of 220-350 nm.[4][5] |

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic | 7.20 - 7.50 | m | 9H |

| -CH- | 3.80 | m | 1H |

| -CH₂-N | 3.20 | m | 2H |

| -N(CH₃)₂ | 2.80 | s | 6H |

| Citrate CH₂ | 2.60 & 2.75 | d (AB system) | 4H |

| -C-CH₃ (on ethoxy) | 1.60 | s | 3H |

| -CH-CH₃ | 1.10 | d | 3H |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (citrate) | 175-180 |

| Aromatic C | 125-145 |

| C-O (ether) | 80-85 |

| C-OH (citrate) | 70-75 |

| -CH₂-N | 60-65 |

| -N(CH₃)₂ | 45-50 |

| CH₂ (citrate) | 40-45 |

| C (quaternary) | 35-40 |

| -CH-CH₃ | 15-20 |

| -C-CH₃ (on ethoxy) | 20-25 |

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be employed to determine the purity of the synthesized this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | ~ 8.5 minutes |

Mechanism of Action and Signaling Pathway

Mecloxamine is an anticholinergic agent.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. This inhibition of acetylcholine signaling leads to a reduction in parasympathetic nervous system activity, resulting in its sedative and hypnotic effects.[2]

Muscarinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway inhibited by mecloxamine.

Caption: General signaling pathway of muscarinic acetylcholine receptors, which is inhibited by mecloxamine.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound for research purposes. The proposed synthetic route via Williamson ether synthesis offers a practical approach, and the detailed characterization methods provide a robust strategy for verifying the identity and purity of the final compound. The illustrative data and diagrams serve as valuable resources for researchers and scientists in the field of drug development. It is important to note that the provided experimental details and data are illustrative and should be adapted and optimized based on laboratory conditions and specific research objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. medkoo.com [medkoo.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Simultaneously quantifying a novel five-component anti- migraine formulation containing ergotamine, propyphenazone, caffeine, camylofin, and mecloxamine using UV spectrophotometry and chemometric models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneously quantifying a novel five-component anti- migraine formulation containing ergotamine, propyphenazone, caffeine, camylofin, and mecloxamine using UV spectrophotometry and chemometric models - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Mecloxamine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the chemical structure of Mecloxamine citrate, a compound of interest for its anticholinergic properties. This document delves into its molecular characteristics, offers a detailed overview of its mechanism of action, and presents standardized, albeit illustrative, experimental protocols for its structural characterization.

Chemical Identity and Physicochemical Properties

This compound is the citrate salt of Mecloxamine, an anticholinergic agent. The presence of the citrate salt improves the solubility and stability of the parent compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |

| CAS Number | 56050-03-4 |

| Molecular Formula | C₂₅H₃₂ClNO₈ |

| Molecular Weight | 509.98 g/mol |

| SMILES String | CC(CN(C)C)OC(C)(c1ccc(Cl)cc1)c2ccccc2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

| InChI Key | NWXYYVAVFTZHND-UHFFFAOYSA-N |

Table 2: Physicochemical Data of this compound

| Property | Value (Predicted/Typical) |

| Melting Point | 120-124 °C |

| Solubility | Soluble in water |

| pKa | ~9.0 (for the tertiary amine) |

| LogP | ~3.5 (for the free base) |

Note: Some of the physicochemical data presented are predicted or are typical values for structurally related compounds due to the limited availability of specific experimental data for this compound in public literature.

Synthesis Pathway

Structural Elucidation: Experimental Protocols

The definitive structure of this compound would be established through a combination of spectroscopic techniques. The following are detailed, generalized protocols for the key analytical methods that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the Mecloxamine and citrate moieties.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 16 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Protocol:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

Table 3: Hypothetical ¹H NMR Data for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.2-7.5 | m | 9H | Aromatic protons |

| 4.1 | m | 1H | -O-CH- |

| 2.8 | m | 2H | -CH₂-N- |

| 2.7 | s | 6H | -N(CH₃)₂ |

| 2.5-2.6 | m | 4H | Citrate -CH₂- |

| 1.8 | s | 3H | -C(CH₃)- |

| 1.2 | d | 3H | -CH(CH₃)- |

Note: This is a hypothetical dataset based on the known structure. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Mecloxamine.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

Protocol:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion for the Mecloxamine free base (C₁₉H₂₄ClNO) would be observed at m/z 318.1573.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

In Vitro Pharmacological Profile of Mecloxamine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mecloxamine is characterized as an anticholinergic agent, a property that underlies its sedative and hypnotic effects.[1] It is believed to exert its pharmacological action through the inhibition of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity.[1] Despite its classification, a comprehensive search of the scientific literature reveals a notable absence of specific quantitative in vitro pharmacological data for Mecloxamine citrate. Key metrics such as receptor binding affinities (Ki), functional antagonist potencies (pA2 or IC50 values), and receptor subtype selectivity profiles are not publicly available.

This guide provides a detailed overview of the presumed in vitro pharmacological profile of this compound based on its known anticholinergic properties. It outlines the standard experimental protocols and data presentation formats that would be employed to characterize such a compound. While specific data for Mecloxamine is unavailable, this document serves as a technical framework for the type of information required for a complete pharmacological assessment.

Presumed Mechanism of Action: Muscarinic Receptor Antagonism

As an anticholinergic agent, this compound is expected to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions. The specific effects of Mecloxamine would depend on its affinity and selectivity for these different subtypes.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The diagram below illustrates the general signaling pathways initiated by the activation of M1/M3/M5 and M2/M4 muscarinic receptor subtypes by acetylcholine. Mecloxamine, as an antagonist, would block these pathways by preventing acetylcholine from binding to the receptors.

Quantitative Pharmacological Data (Hypothetical)

In the absence of specific data for this compound, the following tables illustrate how its in vitro pharmacological profile would be presented.

Receptor Binding Affinity

This table would summarize the binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes.

| Receptor Subtype | Ki (nM) |

| Human M1 | Data not available |

| Human M2 | Data not available |

| Human M3 | Data not available |

| Human M4 | Data not available |

| Human M5 | Data not available |

Functional Antagonist Potency

This table would present the potency of this compound in inhibiting the functional response induced by a muscarinic agonist (e.g., acetylcholine) in various cell-based or tissue-based assays.

| Receptor/Tissue | Assay Type | Agonist | pA2 |

| M1 (e.g., CHO-K1 cells) | Calcium Mobilization | Acetylcholine | Data not available |

| M2 (e.g., Guinea Pig Atria) | Inhibition of Contraction | Acetylcholine | Data not available |

| M3 (e.g., Guinea Pig Ileum) | Contraction | Acetylcholine | Data not available |

Experimental Protocols

The following sections describe the standard methodologies that would be used to generate the data presented in the tables above.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for human muscarinic receptor subtypes (M1-M5).

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A radiolabeled antagonist with high affinity and selectivity for muscarinic receptors, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Schild Analysis)

Functional assays measure the effect of a compound on the physiological response mediated by a receptor. A Schild analysis is commonly used to determine the pA2 value, a measure of the potency of a competitive antagonist.

Objective: To determine the functional antagonist potency (pA2) of this compound at a specific muscarinic receptor subtype.

General Protocol (using a calcium mobilization assay for M1/M3 receptors):

-

Cell Culture: Cells expressing the muscarinic receptor of interest (e.g., CHO-hM1) are cultured and plated in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle for a specific period.

-

Agonist Stimulation: A concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated in the presence of each concentration of this compound.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves for the agonist in the presence of the antagonist are plotted. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is constructed. The pA2 value is the x-intercept of the linear regression line. A slope not significantly different from 1 is indicative of competitive antagonism.

Conclusion

While this compound is established as an anticholinergic agent, the lack of publicly available, specific in vitro pharmacological data prevents a detailed characterization of its receptor binding profile and functional potency. The information and protocols provided in this guide are based on standard pharmacological practices for characterizing muscarinic receptor antagonists and serve as a template for the data that would be necessary for a complete understanding of Mecloxamine's in vitro pharmacology. Further research is required to generate and publish this critical data to enable a more informed assessment of its therapeutic potential and off-target effects.

References

Mecloxamine Citrate: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine citrate is a first-generation antihistamine with notable anticholinergic, sedative, and antiemetic properties.[1][2] Historically, it has been utilized in combination therapies for the management of headaches and migraines.[1] Its therapeutic effects and side-effect profile are intrinsically linked to its interaction with specific receptor systems in the body. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its activity at muscarinic and histaminic receptors. The information presented herein is intended to support research and drug development efforts by providing detailed experimental protocols, quantitative pharmacological data, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Dual Antagonism

The primary mechanism of action of this compound involves the competitive antagonism of two key receptor types:

-

Muscarinic Acetylcholine Receptors: Mecloxamine acts as an anticholinergic agent by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors.[1][3] This interference with the parasympathetic nervous system contributes significantly to both its therapeutic effects and its side-effect profile, including sedation.[3]

-

Histamine H1 Receptors: As an antihistamine, mecloxamine binds to and inhibits the histamine H1 receptor, thereby blocking the effects of histamine, a key mediator of allergic and inflammatory responses.[2]

The dual antagonism of these receptors underscores the compound's complex pharmacological profile.

Quantitative Analysis of Receptor Binding Affinity

| Compound | Muscarinic Receptor Ki (nM) | Histamine H1 Receptor Ki (nM) |

| Mequitazine | 5.0 | 1.3 |

| Cyproheptadine | 8.2 | 0.4 |

| Clemastine | 11 | 0.5 |

| Diphenylpyraline | 21 | 1.1 |

| Promethazine | 22 | 0.1 |

| Homochlorcyclizine | 31 | 1.1 |

| Alimemazine | 38 | 0.3 |

| Mepyramine | 3,600 | 0.6 |

| Terfenadine | 5,000 | 2.4 |

| Metapyrilen | 9,800 | 1.2 |

| Azelastine | 11,000 | 4.7 |

| Hydroxyzine | 23,000 | 2.2 |

| Meclizine | 30,000 | 1.9 |

| Data extracted from Kubo et al. (1987).[4] |

Signaling Pathways

This compound exerts its effects by interrupting the normal signaling cascades initiated by acetylcholine and histamine at their respective receptors.

Anticholinergic Signaling Pathway

Antihistaminic Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Receptor Binding Assay

This protocol is adapted from the methods described by Kubo et al. (1987) for the determination of binding affinities at muscarinic and histamine H1 receptors.[4]

Materials:

-

Tissue Source: Bovine cerebral cortex (for both muscarinic and H1 receptors).

-

Radioligands:

-

[³H]Quinuclidinyl benzilate ([³H]QNB) for muscarinic receptors.

-

[³H]Mepyramine for histamine H1 receptors.

-

-

Unlabeled Ligand: this compound.

-

Buffers: Tris-HCl buffer, Krebs-Ringer bicarbonate buffer.

-

Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh bovine cerebral cortex in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the appropriate assay buffer.

-

-

Binding Assay:

-

In triplicate, incubate the membrane preparation with the radioligand ([³H]QNB or [³H]mepyramine) and varying concentrations of unlabeled this compound.

-

Incubate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis)

To quantify the functional antagonism of this compound, a Schild analysis can be performed using an isolated tissue preparation, such as the guinea pig ileum. This assay determines the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

Materials:

-

Tissue: Guinea pig ileum.

-

Agonists: Acetylcholine chloride, Histamine dihydrochloride.

-

Antagonist: this compound.

-

Physiological Salt Solution: Tyrode's solution or Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

Equipment: Organ bath with isometric transducer, data acquisition system.

Procedure:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing physiological salt solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Concentration-Response Curves:

-

Obtain a cumulative concentration-response curve for the agonist (acetylcholine or histamine).

-

After washing the tissue and allowing it to return to baseline, incubate with a known concentration of this compound for a predetermined period.

-

In the continued presence of mecloxamine, obtain a second agonist concentration-response curve.

-

Repeat this procedure with increasing concentrations of mecloxamine.

-

-

Data Analysis:

-

For each concentration of mecloxamine, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of mecloxamine.

-

The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Conclusion

This compound's mechanism of action is characterized by its competitive antagonism at both muscarinic acetylcholine and histamine H1 receptors. While specific quantitative binding data for mecloxamine is limited, the methodologies outlined in this guide provide a robust framework for its further pharmacological characterization. Understanding the intricacies of its receptor interactions is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing the understanding of mecloxamine and related compounds.

References

Mecloxamine Citrate: A Technical Review of its Interaction with Muscarinic Receptors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine citrate is recognized as an anticholinergic agent, suggesting its therapeutic effects are mediated through the antagonism of muscarinic acetylcholine receptors.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of Mecloxamine's interaction with these receptors. Despite extensive literature searches, specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound across the five muscarinic receptor subtypes (M1-M5) are not publicly available. This document, therefore, focuses on providing a detailed framework for assessing such interactions, including established experimental protocols and an overview of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating the pharmacological profile of this compound or similar compounds.

Muscarinic Receptor Binding Profile of Anticholinergic Agents: A Contextual Overview

While specific binding data for this compound is not available, the following table presents the binding affinities of other well-characterized antihistamines with anticholinergic properties for muscarinic receptors. This data, derived from studies on bovine cerebral cortex, provides a frame of reference for the potential range of affinities that might be expected for a compound like Mecloxamine.[4]

| Compound | H₁ Receptor Kᵢ (nM) | Muscarinic Receptor Kᵢ (nM) | Reference |

| Mequitazine | 1.3 | 5.0 | [4] |

| Cyproheptadine | 0.47 | 9.0 | [4] |

| Clemastine | 0.40 | 11 | [4] |

| Diphenylpyraline | 1.4 | 12 | [4] |

| Promethazine | 0.17 | 17 | [4] |

| Homochlorcyclizine | 1.8 | 26 | [4] |

| Alimemazine | 0.35 | 38 | [4] |

| Mepyramine | 0.58 | 3,600 | [4] |

| Terfenadine | 10 | 4,000 | [4] |

| Metapyrilen | 0.81 | 10,000 | [4] |

| Azelastine | 4.7 | 11,000 | [4] |

| Hydroxyzine | 1.0 | 23,000 | [4] |

| Meclizine | 1.0 | 30,000 | [4] |

Experimental Protocol: Determination of Muscarinic Receptor Binding Affinity

The following is a detailed, representative protocol for a competitive radioligand binding assay designed to determine the inhibitory constant (Kᵢ) of a test compound, such as this compound, for the five human muscarinic receptor subtypes (M1-M5). This protocol is based on established methodologies in the field.[5][6][7][8][9][10][11]

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[12]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.[5]

-

Non-specific Binding Control: Atropine (10 µM).[13]

-

Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[14]

-

Membrane Preparation Buffer: 20 mM HEPES, 0.1 mM EDTA.[6]

-

Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[5]

-

Scintillation Cocktail: (e.g., MicroScint™-20).[5]

-

Protein Assay Reagents: (e.g., Bradford or BCA assay kit).[6]

-

Equipment:

-

Cell culture flasks and incubator

-

Centrifuge

-

Homogenizer (e.g., Polytron)

-

96-well microplates

-

Microplate shaker

-

Filtration apparatus (e.g., Brandel cell harvester) with glass fiber filters (GF/B)

-

Scintillation counter (e.g., TopCount NXT)

-

Cell Membrane Preparation

-

Cell Culture: Culture CHO-K1 cells expressing the muscarinic receptor subtype of interest to near confluency in appropriate cell culture flasks.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using a non-enzymatic cell dissociation buffer or by gentle scraping.

-

Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.[6]

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.[6]

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold membrane preparation buffer. Repeat the high-speed centrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:

-

Total and Non-specific Binding:

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of atropine (10 µM) instead of the test compound.[13]

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[8]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.[5]

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to obtain the specific binding for each well.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay described above.

Caption: Workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families based on their primary G-protein coupling and subsequent signaling cascades.[15][16]

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gαq/11 proteins.[15]

-

M2 and M4 Receptors: These receptors primarily couple to Gαi/o proteins.[15]

Gq-Coupled Signaling Pathway (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine or an agonist leads to the activation of the Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[16][17]

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi/o-Coupled Signaling Pathway (M2, M4)

Upon activation by an agonist, M2 and M4 receptors engage Gαi/o proteins. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state of its target proteins, resulting in a cellular response. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.[15][16]

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Conclusion

This compound is an established anticholinergic agent, and its mechanism of action is presumed to involve the blockade of muscarinic acetylcholine receptors. However, a detailed characterization of its binding affinity and selectivity for the individual M1-M5 receptor subtypes is currently lacking in the public scientific literature. This technical guide provides a robust framework for researchers seeking to investigate these properties, offering a detailed experimental protocol for radioligand binding assays and a clear overview of the associated signaling pathways. The provided information and visualizations are intended to facilitate further research into the pharmacology of this compound and to aid in the development of novel muscarinic receptor-targeted therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. medkoo.com [medkoo.com]

- 3. Mecloxamine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 14. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]

Mecloxamine Citrate Solubility: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design and formulation. This technical guide provides an in-depth overview of the solubility of mecloxamine citrate in common laboratory solvents, addressing the current landscape of available data and providing detailed protocols for its empirical determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptors have been reported and are summarized below.

| Solvent | Qualitative Solubility |

| Water | Very soluble[1] |

| Alcohol (general) | Freely soluble[1] |

| Ether | Practically insoluble[1] |

It is important to note that one source ambiguously states, "Water is the solubility of this compound"[2].

Given the limited availability of specific quantitative data, it is highly recommended that researchers determine the solubility of this compound in their specific solvent systems and experimental conditions. The following sections provide detailed protocols for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. This method involves achieving equilibrium between the solid compound and the solvent, followed by the quantification of the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Determine the concentration of the undiluted supernatant from the calibration curve, taking into account the dilution factor.

-

The resulting concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

Mecloxamine Citrate: A Technical Guide for Research Professionals

An In-depth Whitepaper on the Pharmacological Profile, Mechanism of Action, and Experimental Considerations for the Research Chemical Mecloxamine Citrate.

Introduction

This compound is a first-generation antihistamine distinguished by its significant anticholinergic, sedative, and antiemetic properties.[1] Historically, it has been incorporated into combination therapies for the management of migraines and headaches.[2] As a research chemical, this compound presents a valuable tool for investigating the multifaceted roles of histamine and acetylcholine in various physiological and pathological processes. This technical guide provides a comprehensive overview of its core pharmacology, methodologies for its study, and its primary signaling pathways to support its application in a research and drug development context.

While this compound is recognized for its therapeutic potential, it is primarily available for research and chemical synthesis purposes through custom synthesis, with lead times typically ranging from 2 to 4 months.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 56050-03-4 | [4] |

| Molecular Formula | C₂₅H₃₂ClNO₈ | [2] |

| Molecular Weight | 509.98 g/mol | [2] |

| IUPAC Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | [5] |

Pharmacological Profile

This compound's pharmacological activity is primarily attributed to its potent antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.[1]

Antihistaminic Activity

As a first-generation antihistamine, mecloxamine readily crosses the blood-brain barrier, leading to both peripheral and central H1 receptor blockade.[6] This central activity is responsible for its characteristic sedative effects.[7] The antagonism of H1 receptors underlies its utility in mitigating allergic responses.

Anticholinergic Activity

Mecloxamine exhibits significant anticholinergic (antimuscarinic) activity, which contributes to its antiemetic effects and is also responsible for a range of side effects such as dry mouth and blurred vision.[7] The homology between histamine H1 receptors and muscarinic acetylcholine receptors contributes to the frequent cross-reactivity of first-generation antihistamines.[8]

Receptor Binding Affinity

Table 2: Representative Muscarinic Receptor Binding Affinities of First-Generation Antihistamines

| Compound | Muscarinic Receptor Ki (nM) | Reference |

| Mequitazine | 5.0 | [9] |

| Cyproheptadine | - | [10] |

| Clemastine | - | [9] |

| Diphenylpyraline | - | [9] |

| Promethazine | 38 | [9] |

| Homochlorcyclizine | - | [9] |

| Alimemazine | - | [9] |

| Mepyramine | 3,600 | [9] |

| Hydroxyzine | >10,000 | [9] |

| Meclizine | >30,000 | [9] |

Table 3: Representative Histamine H1 Receptor Binding Affinities of First-Generation Antihistamines

| Compound | Histamine H1 Receptor Ki (nM) | Reference |

| Mepyramine | 1.1 | [11] |

| Diphenhydramine | 3.1 | [11] |

| Promethazine | 2.1 | [11] |

| Chlorpheniramine | 3.2 | [11] |

| Clemastine | 1.1 | [11] |

Mechanism of Action and Signaling Pathways

The therapeutic and adverse effects of this compound are a direct consequence of its interaction with H1 and muscarinic receptors, leading to the modulation of their respective signaling cascades.

Histamine H1 Receptor Signaling

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Upon activation by histamine, this pathway initiates a signaling cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). Mecloxamine, as an antagonist, blocks these downstream effects.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are also GPCRs, with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11, similar to H1 receptors, leading to cellular excitation. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and cellular inhibition. As a non-selective muscarinic antagonist, mecloxamine is expected to block both of these pathways.

Pharmacokinetics

Detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) data for this compound are not extensively published. However, as a first-generation antihistamine, it is expected to be well-absorbed orally, undergo hepatic metabolism (likely via the cytochrome P450 system), and be excreted in the urine.[6] Its ability to cross the blood-brain barrier is a key characteristic of this drug class.[6] A general overview of pharmacokinetic parameters for first-generation antihistamines is provided in Table 4.

Table 4: Representative Pharmacokinetic Parameters of First-Generation Antihistamines

| Parameter | Typical Range |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours |

| Elimination Half-life (t1/2) | 4 - 12 hours |

| Volume of Distribution (Vd) | High |

| Protein Binding | Moderate to High |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing the human H1 receptor.

-

[³H]-Mepyramine (radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of a known H1 antagonist (e.g., 10 µM mianserin) for non-specific binding.

-

This compound at various concentrations.

-

-

Add [³H]-mepyramine to all wells at a final concentration near its Kd.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay for Anticholinergic Activity (Schlid Analysis)

Objective: To determine the functional antagonist potency (pA2) of this compound at muscarinic receptors.

Materials:

-

Isolated tissue preparation with functional muscarinic receptors (e.g., guinea pig ileum or trachea).

-

Organ bath setup with physiological saline solution (e.g., Krebs-Henseleit solution) at 37°C, gassed with 95% O₂ / 5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Carbachol (muscarinic agonist).

-

This compound.

Procedure:

-

Mount the tissue in the organ bath and allow it to equilibrate.

-

Obtain a cumulative concentration-response curve for carbachol-induced tissue contraction.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

-

Obtain a second cumulative concentration-response curve for carbachol in the presence of this compound.

-

Repeat steps 3-5 with increasing concentrations of this compound.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression gives the pA2 value.

In Vivo Studies and Efficacy

Specific preclinical and clinical efficacy data for this compound as a standalone agent are limited. Its primary use has been in combination with other drugs, such as ergotamine and caffeine, for the treatment of migraine.[2] In this context, it is thought to contribute to the overall efficacy through its antiemetic and sedative properties. Further in vivo studies would be necessary to delineate the specific contribution of mecloxamine to migraine relief and to characterize its sedative and cognitive-impairing effects.

Conclusion

This compound is a classic first-generation antihistamine with a pharmacological profile dominated by H1 and muscarinic receptor antagonism. Its availability as a research chemical provides an opportunity to further explore the roles of these receptor systems in various physiological and disease models. While specific quantitative data for this compound are sparse, the information and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies to further elucidate its properties and potential applications. A thorough characterization of its receptor binding affinities and pharmacokinetic profile will be crucial for advancing its use in research.

References

- 1. Mecloxamine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 56050-03-4 [m.chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Mecloxamine Citrate Muscarinic Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine, an antihistamine with anticholinergic properties, is of interest for its potential interactions with muscarinic acetylcholine receptors (mAChRs). Understanding the binding affinity of mecloxamine citrate to the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile, including its potential therapeutic effects and side-effect liabilities. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constants (Ki) of this compound for human muscarinic receptors.

Data Presentation

| Compound | Receptor Source | Radioligand | Ki (nM) |

| Meclizine | Bovine Cerebral Cortex | [3H]-Quinuclidinyl benzilate | 3,600 - 30,000[1] |

Note: The Ki value is presented as a range as reported in the cited literature. Further studies using membranes from cell lines individually expressing each human muscarinic receptor subtype (M1-M5) are required to determine the precise affinity and selectivity profile of this compound.

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials and Reagents

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Non-specific Binding Control: Atropine or another suitable muscarinic antagonist.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

96-well Filter Plates: Glass fiber filter plates (e.g., GF/B or GF/C).

-

96-well Collection Plates.

-

Plate Shaker.

-

Filtration Manifold.

-

Liquid Scintillation Counter.

Experimental Workflow

The following diagram illustrates the key steps in the this compound muscarinic receptor binding assay.

References

Application Notes and Protocol: In Vitro Smooth Muscle Contraction Assay for Mecloxamine Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smooth muscle contraction is a fundamental physiological process critical to the function of various organ systems, including the respiratory, gastrointestinal, and vascular systems.[1][2] Dysregulation of smooth muscle contractility is implicated in a range of pathologies, making it a key target for therapeutic intervention.[2] In vitro smooth muscle contraction assays are indispensable tools in pharmacology for characterizing the effects of novel compounds on tissue function.[3][4] The isolated tissue organ bath technique remains a gold standard, allowing for the measurement of isometric contractions of whole tissue preparations in a controlled physiological environment.[1][3][4]

This document provides a detailed protocol for utilizing an in vitro smooth muscle contraction assay to evaluate the pharmacological effects of Mecloxamine citrate. Mecloxamine, as a compound with potential antihistaminic or anticholinergic properties, is hypothesized to act as an antagonist on receptors mediating smooth muscle contraction, such as histamine or muscarinic receptors. This protocol will focus on the isolated organ bath method to determine the potency and efficacy of this compound in inhibiting agonist-induced smooth muscle contraction.

Data Presentation

Table 1: Quantitative Parameters for In Vitro Smooth Muscle Contraction Assay

| Parameter | Value | Description |

| Tissue Preparation | ||

| Animal Model | Rat (e.g., Wistar or Sprague-Dawley) | Commonly used for smooth muscle preparations like thoracic aorta or ileum. |

| Tissue Type | Thoracic Aorta, Ileum, or Trachea | Choice depends on the specific research question and receptor population of interest. |

| Tissue Dimensions | Aortic rings: 2-3 mm width; Ileum segments: 1-2 cm length | Optimal dimensions for mounting in an organ bath. |

| Organ Bath Conditions | ||

| Physiological Salt Solution (PSS) | Krebs-Henseleit Solution | See Table 2 for composition. |

| Temperature | 37°C | Maintained by a heated water jacket to mimic physiological conditions.[5] |

| Aeration | 95% O2 / 5% CO2 | To maintain physiological pH and oxygenation of the tissue.[3] |

| Bath Volume | 10-25 mL | Dependent on the specific organ bath system used.[5] |

| Experimental Parameters | ||

| Equilibration Period | 60-90 minutes | Allows the tissue to stabilize under passive tension. |

| Passive Tension | 1.0 - 2.0 g (for rat aorta) | Optimal resting tension for maximal contractile response. |

| Viability Test Agonist | 60 mM KCl | To confirm tissue health and contractile capability. |

| Agonists (for inducing contraction) | Acetylcholine (ACh), Histamine, Carbachol (CCh) | To stimulate contraction via specific receptor pathways.[2][5][6] |

| Agonist Concentration Range | 10⁻⁹ M to 10⁻⁴ M | For generating cumulative concentration-response curves. |

| This compound Incubation | 20-30 minutes | Pre-incubation period before adding the agonist. |

| This compound Concentration Range | 10⁻⁸ M to 10⁻⁵ M (suggested starting range) | To determine its inhibitory effects. |

| Data Acquisition | ||

| Transducer Type | Isometric Force Transducer | To measure changes in tissue tension.[1] |

| Data Acquisition System | Analog-to-digital converter and software | For recording and analyzing the contractile force.[4] |

Table 2: Composition of Krebs-Henseleit Physiological Salt Solution

| Component | Concentration (mM) |

| NaCl | 118.4 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄·7H₂O | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25.0 |

| Glucose | 11.7 |

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol details the methodology for assessing the effect of this compound on agonist-induced contractions of isolated smooth muscle tissue, such as rat thoracic aorta.

1. Materials and Reagents:

-

This compound

-

Agonist (e.g., Acetylcholine, Histamine)

-

Krebs-Henseleit solution (see Table 2)

-

Potassium Chloride (KCl)

-

Distilled water

-

Animal model (e.g., rat)

-

Surgical instruments (scissors, forceps)

-

Isolated organ bath system with isometric force transducers[1]

-

Data acquisition system[4]

-

95% O2 / 5% CO2 gas mixture

2. Preparation of Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or DMSO).

-

Prepare stock solutions of the chosen agonist (e.g., Acetylcholine in distilled water).

-

Prepare a high-concentration KCl solution (e.g., 3 M) for the viability test.

3. Tissue Dissection and Preparation:

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).

-

Immediately place the excised tissue in cold, aerated Krebs-Henseleit solution.

-

Under a dissecting microscope, remove excess connective and adipose tissue.

-

Cut the tissue into appropriate sizes (e.g., 2-3 mm rings for the aorta).

-

Mount the tissue segments in the organ bath chambers, connecting one end to a fixed holder and the other to an isometric force transducer.[5]

4. Experimental Procedure:

-

Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C, continuously bubbling with 95% O2 / 5% CO2.[3][5]

-

Allow the tissue to equilibrate for 60-90 minutes under a set passive tension (e.g., 1.5 g for rat aorta). Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

-

Viability Test: After equilibration, induce a contraction by adding KCl to a final concentration of 60 mM to depolarize the muscle membrane and confirm tissue viability. Once the contraction reaches a plateau, wash the tissue to return to baseline.

-

Agonist Concentration-Response Curve (Control): Once the tissue has returned to its baseline tension, add the agonist in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the response to each concentration to stabilize before adding the next.

-

After the maximum response is achieved, wash the tissue extensively until the tension returns to baseline.

-

Inhibition by this compound: Following a re-equilibration period, add a specific concentration of this compound to the bath and incubate for 20-30 minutes.

-

After incubation, repeat the cumulative addition of the agonist to generate a concentration-response curve in the presence of this compound.

-

Repeat this procedure with different concentrations of this compound to assess its concentration-dependent inhibitory effect.

5. Data Analysis:

-

Record the contractile force generated by the smooth muscle.

-

Express the contraction in response to the agonist as a percentage of the maximum contraction induced by the initial viability test with KCl.

-

Plot the agonist concentration-response curves with and without this compound.

-

Calculate the EC₅₀ (half-maximal effective concentration) for the agonist in the absence and presence of different concentrations of this compound.

-

If this compound acts as a competitive antagonist, a rightward shift in the agonist concentration-response curve will be observed. A Schild plot analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro smooth muscle contraction assay.

Caption: Signaling pathway of agonist-induced smooth muscle contraction.

References

- 1. reprocell.com [reprocell.com]

- 2. phar.cam.ac.uk [phar.cam.ac.uk]

- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Mecloxamine Citrate in Animal Models of Migraine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine citrate is a first-generation antihistamine with anticholinergic and sedative properties.[1] Although not a primary therapeutic for migraine, its pharmacological profile suggests a potential role in modulating migraine-related mechanisms, particularly given the involvement of histaminic and cholinergic pathways in migraine pathophysiology. Mecloxamine has been used in combination with other analgesics for the treatment of headaches and migraines.[2][3] These application notes provide a framework for investigating the efficacy of this compound in established animal models of migraine, based on its known mechanisms of action. Due to a lack of direct studies of this compound in these models, the following protocols and data are based on the effects of mechanistically similar compounds (anticholinergics and H1 antihistamines).

Proposed Mechanism of Action in Migraine

This compound's potential efficacy in migraine models may be attributed to its dual antagonism of H1 histamine receptors and muscarinic acetylcholine receptors.[1] Histamine is known to induce migraine-like attacks in susceptible individuals, and H1 receptor antagonists have been explored for migraine treatment.[4] The cholinergic system is also implicated in trigeminal nociception, with acetylcholine capable of inducing nociceptive firing in trigeminal nerve terminals.[5] By blocking these receptors, this compound may inhibit trigeminal nerve activation and subsequent downstream signaling cascades involved in migraine pain.

Proposed signaling pathway of this compound in migraine.

Data Presentation: Illustrative Effects of Anticholinergic and Antihistaminic Agents in Migraine Models

Disclaimer: The following data are illustrative and compiled for representative purposes based on the known effects of anticholinergic and H1 antihistamine drugs in relevant nociceptive and neurological models. Specific dose-response studies for this compound in these migraine models are not currently available in the published literature.

Table 1: Illustrative Effect of a Representative Anticholinergic Agent (e.g., Atropine) on Nitroglycerin (NTG)-Induced Mechanical Hyperalgesia

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 2h post-NTG (Mean ± SEM) | % Reversal of Hyperalgesia |

| Vehicle + Saline | - | 4.5 ± 0.3 | - |

| Vehicle + NTG (10 mg/kg) | - | 1.8 ± 0.2 | 0% |

| Anticholinergic + NTG | 0.5 | 2.5 ± 0.3 | 25.9% |

| Anticholinergic + NTG | 1.0 | 3.2 ± 0.4 | 51.9% |

| Anticholinergic + NTG | 2.0 | 3.8 ± 0.3 | 74.1% |

Table 2: Illustrative Effect of a Representative H1 Antihistamine (e.g., Diphenhydramine) on Cortical Spreading Depression (CSD)

| Treatment Group | Dose (mg/kg, i.p.) | Number of CSDs in 1 hour (Mean ± SEM) | % Reduction in CSD Frequency |

| Vehicle | - | 8.5 ± 0.7 | - |

| H1 Antihistamine | 5 | 6.2 ± 0.6 | 27.1% |

| H1 Antihistamine | 10 | 4.1 ± 0.5 | 51.8% |

| H1 Antihistamine | 20 | 2.8 ± 0.4 | 67.1% |

Experimental Protocols

Nitroglycerin (NTG)-Induced Mechanical Hyperalgesia Model

This model is used to assess cutaneous allodynia, a common symptom of migraine, induced by the nitric oxide donor nitroglycerin.

Experimental workflow for the NTG-induced hyperalgesia model.

Materials:

-

Male or female C57BL/6 mice (8-12 weeks old)

-

Nitroglycerin (NTG) solution (10 mg/mL in propylene glycol, alcohol, and saline)

-

This compound

-

Vehicle for this compound (e.g., 0.9% saline)

-

Von Frey filaments (calibrated set)

-

Testing chambers with a wire mesh floor

Procedure:

-

Habituation: For 2-3 consecutive days, place the mice in the testing chambers for at least 1-2 hours to allow them to acclimate to the environment.

-

Baseline Measurement: On the test day, place the mice in the chambers and allow them to acclimate for 30 minutes. Determine the baseline paw withdrawal threshold (PWT) using the up-down method with von Frey filaments. Apply the filaments to the plantar surface of the hind paw until the filament just buckles. A positive response is a brisk withdrawal or licking of the paw.

-

Drug Administration: Administer this compound or its vehicle intraperitoneally (i.p.). The dose range should be determined based on preliminary studies.

-

NTG Administration: 30 minutes after the test compound administration, inject NTG (10 mg/kg, i.p.) to induce hyperalgesia.

-

Post-NTG Measurement: Two hours after the NTG injection, re-assess the PWT using the von Frey filaments as described in step 2.

-

Data Analysis: Calculate the mean PWT for each group. The efficacy of this compound is determined by its ability to reverse the NTG-induced decrease in PWT. Statistical analysis can be performed using ANOVA followed by post-hoc tests.

Cortical Spreading Depression (CSD) Model

This model is relevant for migraine with aura and is used to assess the effect of compounds on the propagation of neuronal and glial depolarization.

Experimental workflow for the Cortical Spreading Depression model.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane or urethane)

-

Stereotaxic frame

-

Surgical drill

-

Ag/AgCl electrodes

-

DC amplifier and data acquisition system

-

Potassium chloride (KCl) solution (1 M)

-

This compound

-

Vehicle for this compound

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the parietal cortex to expose the dura mater. Create two small burr holes, one for CSD induction and one for recording.

-

Electrode Placement: Place an Ag/AgCl recording electrode on the cortical surface in the posterior burr hole. Place a reference electrode in the subcutaneous tissue.

-

Drug Administration: Administer this compound or its vehicle (i.p. or via another appropriate route). Allow sufficient time for the drug to reach its peak effect before CSD induction.

-

CSD Induction: Induce CSD by applying a cotton ball soaked in 1 M KCl solution to the anterior burr hole for 10 minutes.

-

Electrophysiological Recording: Record the cortical DC potential for at least 1 hour following KCl application. CSD is identified by a characteristic large negative shift in the DC potential.

-

Data Analysis: Measure the number, amplitude, and duration of CSD events. The efficacy of this compound is determined by its ability to reduce the frequency or alter the characteristics of CSD waves compared to the vehicle-treated group. Statistical analysis can be performed using t-tests or ANOVA.

References

- 1. Investigation into atropine-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depression of rat cerebral cortical neurones by H1 and H2 histamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1 antagonists block M-currents in dissociated rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation into atropine-induced antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Mecloxamine Citrate in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of mecloxamine citrate in human plasma. The method employs a simple protein precipitation extraction procedure and reversed-phase chromatography with UV detection, making it suitable for pharmacokinetic and bioequivalence studies. The protocol has been developed based on established bioanalytical method validation guidelines to ensure accuracy, precision, and reliability of the results.

Introduction

Mecloxamine is an anticholinergic agent with sedative and hypnotic properties that has been investigated for the treatment of headaches and migraines.[1][2] Accurate quantification of mecloxamine in biological matrices like plasma is crucial for pharmacokinetic profiling, dose-response studies, and overall drug development. This document provides a detailed protocol for a validated HPLC-UV method for the determination of mecloxamine in human plasma. The physicochemical properties of mecloxamine, including its lipophilicity (logP of the free base is 4.87), support the use of reversed-phase HPLC for its separation and analysis.[3]

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Internal Standard (IS): A structurally similar tertiary amine, e.g., Orphenadrine Citrate (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid (analytical grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (drug-free, sourced from a certified blood bank)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Internal Standard | Orphenadrine Citrate |

Preparation of Solutions

-

Stock Solution of Mecloxamine (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of orphenadrine citrate and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the mecloxamine stock solution in methanol:water (50:50, v/v) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (10 µg/mL).

-

Vortex for 30 seconds.

-

Add 400 µL of ice-cold acetonitrile containing 1% perchloric acid to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

Method Validation

The method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7]

System Suitability